molecular formula C6H12N2O2S B035872 cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 1212331-13-9

cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B035872
CAS No.: 1212331-13-9
M. Wt: 176.24 g/mol
InChI Key: XBPSKZNDAZYXNY-OLQVQODUSA-N
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Description

cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a heterocyclic compound with the molecular formula C6H12N2O2S. It is characterized by a fused ring structure containing sulfur and nitrogen atoms, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thioamide with a suitable dihalide in the presence of a base, followed by oxidation to introduce the dioxide functionality .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine or thiol derivatives .

Scientific Research Applications

cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in its structure can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is unique due to its fused ring structure with both sulfur and nitrogen atoms, as well as the presence of dioxide groups.

Biological Activity

Cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the class of pyrazine derivatives, which have been studied for various pharmacological effects, including neuroprotective and anti-inflammatory properties. This article explores the biological activity of this compound through case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The molecular formula is C₈H₁₀N₂O₂S, and it exhibits significant interactions with various biological targets.

Neuroprotective Effects

Research indicates that this compound has neuroprotective effects against oxidative stress. Studies have shown that compounds with similar structures can inhibit apoptosis in neuronal cell lines. For instance:

  • Compound Activity : In a study involving human neuroblastoma cells (SH-SY5Y), derivatives of octahydrothieno[3,4-b]pyrazine demonstrated EC50 values ranging from 3.55 μM to 5.44 μM for neuroprotection against oxidative damage induced by H₂O₂ .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. The compound exhibits significant inhibition of reactive oxygen species (ROS) production:

  • Inhibition of ROS : It was reported that compounds related to this structure could reduce ROS levels in cellular models, suggesting potential applications in neurodegenerative diseases .

The mechanisms underlying the biological activity of this compound involve modulation of multiple signaling pathways:

  • Cholinesterase Inhibition : Some studies indicate that derivatives exhibit strong inhibitory effects on cholinesterase enzymes (AchE and BuChE), with IC50 values as low as 2.3 nM for BuChE . This suggests potential use in treating Alzheimer's disease by enhancing cholinergic neurotransmission.
  • Serotonergic Activity : The compound may also interact with serotonin receptors. Research indicates that it displays affinity for the 5-HT6 receptor, which is implicated in mood regulation and appetite control .

Table 1: Biological Activity Summary

Activity TypeCell Line/ModelEC50/IC50 ValuesReference
NeuroprotectionSH-SY5Y3.55 - 5.44 μM
Cholinesterase InhibitionBuChE2.3 nM
ROS InhibitionVarious Cellular ModelsNot specified
Serotonergic Activity5-HT6 ReceptorNanomolar range

Case Study 1: Neuroprotection in PC12 Cells

A study investigated the protective effects of cis-Octahydrothieno[3,4-b]pyrazine derivatives on PC12 cells subjected to H₂O₂-induced oxidative stress. The results showed significant reductions in cell death and apoptosis markers when treated with these compounds.

Case Study 2: Cholinergic Modulation

In another investigation focusing on cholinergic modulation, derivatives were tested for their ability to inhibit acetylcholinesterase activity in vitro. The findings indicated a strong correlation between structural modifications and enhanced inhibitory potency.

Properties

IUPAC Name

(4aS,7aR)-1,2,3,4,4a,5,7,7a-octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPSKZNDAZYXNY-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CS(=O)(=O)CC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2CS(=O)(=O)C[C@H]2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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